S-(3-Oxocyclopentyl)-L-cysteine
Description
S-(3-Oxocyclopentyl)-L-cysteine is a synthetic cysteine derivative featuring a 3-oxocyclopentyl group attached to the sulfur atom of L-cysteine. Like other S-substituted L-cysteine derivatives, it is hypothesized to interact with enzymes in the mercapturic acid pathway, particularly glutathione S-transferases (GSTs) and cysteine conjugate β-lyases, which are critical for detoxification and bioactivation processes . The 3-oxocyclopentyl group introduces a cyclic ketone moiety, which may influence solubility, metabolic stability, and target specificity compared to other substituents.
Properties
CAS No. |
61727-75-1 |
|---|---|
Molecular Formula |
C8H13NO3S |
Molecular Weight |
203.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-oxocyclopentyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C8H13NO3S/c9-7(8(11)12)4-13-6-2-1-5(10)3-6/h6-7H,1-4,9H2,(H,11,12)/t6?,7-/m0/s1 |
InChI Key |
CJNBZWKGOUAXQM-MLWJPKLSSA-N |
Isomeric SMILES |
C1CC(=O)CC1SC[C@@H](C(=O)O)N |
Canonical SMILES |
C1CC(=O)CC1SCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-Oxocyclopentyl)-L-cysteine typically involves the reaction of L-cysteine with a cyclopentanone derivative. One common method includes the use of a base to deprotonate the thiol group of L-cysteine, followed by nucleophilic addition to the carbonyl group of cyclopentanone. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the reaction under optimized conditions, ensuring consistent product quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
S-(3-Oxocyclopentyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
S-(3-Oxocyclopentyl)-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(3-Oxocyclopentyl)-L-cysteine involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key S-substituted L-cysteine derivatives, their substituent groups, biological activities, and metabolic pathways:
Mechanistic Insights
- Enzyme Specificity: Compounds like S-(6-Purinyl)-L-cysteine and BTC are bioactivated by β-lyase, leading to tissue-specific toxicity or therapeutic effects.
- Solubility and Distribution : Hydrophobic substituents (e.g., trityl, diphenylmethyl) enhance membrane permeability but reduce aqueous solubility, limiting renal clearance. In contrast, polar groups (e.g., 3-oxocyclopentyl, carboxyethyl) improve solubility but may require active transport for cellular uptake .
- Therapeutic vs. Toxic Effects: STLC’s selectivity for Eg5 kinesin demonstrates how substituent bulkiness can target mitotic machinery without broad cytotoxicity . Conversely, S-(1,2-dicarboxyethyl)-L-cysteine, found in cataractous lenses, highlights the role of non-enzymatic adduct formation in disease .
Metabolic Pathways
- β-Lyase Activation : BTC and S-(6-Purinyl)-L-cysteine rely on renal β-lyase for bioactivation, releasing reactive thiols that induce apoptosis or nephrotoxicity . The 3-oxocyclopentyl group’s stability against β-lyase cleavage could mitigate toxicity.
- Glutathione Conjugation : Derivatives like S-(perfluoro-biphenyl)-L-cysteine () undergo glutathione conjugation, enhancing excretion but risking redox imbalance.
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